molecular formula C5H11ClN2O3 B13856468 L-Glutamine-5-13C Hydrochloride

L-Glutamine-5-13C Hydrochloride

Cat. No.: B13856468
M. Wt: 183.60 g/mol
InChI Key: SNNIXEGBYLWWHH-QYHRGCGZSA-N
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Description

L-Glutamine-5-13C Hydrochloride is a labeled amino acid where the carbon at the fifth position is replaced with the isotope carbon-13. This compound is used extensively in research due to its unique properties, which allow scientists to trace metabolic pathways and study biochemical processes with greater precision .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamine-5-13C Hydrochloride can be synthesized through the isotopic labeling of L-glutamine. The process involves the incorporation of carbon-13 into the glutamine molecule. This is typically achieved through fermentation processes using carbon-13 labeled substrates .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. These processes utilize microorganisms that are fed with carbon-13 labeled glucose or other carbon sources. The fermentation is carefully controlled to ensure high yields of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine-5-13C Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Glutamine-5-13C Hydrochloride is widely used in scientific research, including:

Mechanism of Action

L-Glutamine-5-13C Hydrochloride exerts its effects by participating in metabolic pathways as a labeled amino acid. It is incorporated into proteins and other biomolecules, allowing researchers to trace its path through various biochemical processes. The labeled carbon-13 atom provides a detectable signal in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies, making it a valuable tool for studying molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamine-5-13C Hydrochloride is unique due to its specific labeling at the fifth carbon position, which provides distinct advantages in tracing specific metabolic pathways.

Properties

Molecular Formula

C5H11ClN2O3

Molecular Weight

183.60 g/mol

IUPAC Name

(2S)-2,5-diamino-5-oxo(513C)pentanoic acid;hydrochloride

InChI

InChI=1S/C5H10N2O3.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H/t3-;/m0./s1/i4+1;

InChI Key

SNNIXEGBYLWWHH-QYHRGCGZSA-N

Isomeric SMILES

C(C[13C](=O)N)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N.Cl

Origin of Product

United States

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